molecular formula C12H17ClO B13198687 1-(4-Tert-butylphenyl)-2-chloroethan-1-ol

1-(4-Tert-butylphenyl)-2-chloroethan-1-ol

Cat. No.: B13198687
M. Wt: 212.71 g/mol
InChI Key: VWLIAPTVFUEUKK-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-2-chloroethan-1-ol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a chloroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butylphenyl)-2-chloroethan-1-ol typically involves the alkylation of phenol with isobutene in the presence of an acid catalyst, followed by chlorination and subsequent reaction with ethanol. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butylphenyl)-2-chloroethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketones, diols, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(4-Tert-butylphenyl)-2-chloroethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-2-chloroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For instance, its antimicrobial properties may be attributed to its ability to disrupt cell membranes or inhibit key enzymes .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H17ClO

Molecular Weight

212.71 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-2-chloroethanol

InChI

InChI=1S/C12H17ClO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,8H2,1-3H3

InChI Key

VWLIAPTVFUEUKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CCl)O

Origin of Product

United States

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